

Application Notes & Protocols for the Analysis of N2-Lauroyl-L-glutamine

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Compound of Interest

Compound Name: **N2-Lauroyl-L-glutamine-d23**

Cat. No.: **B12420521**

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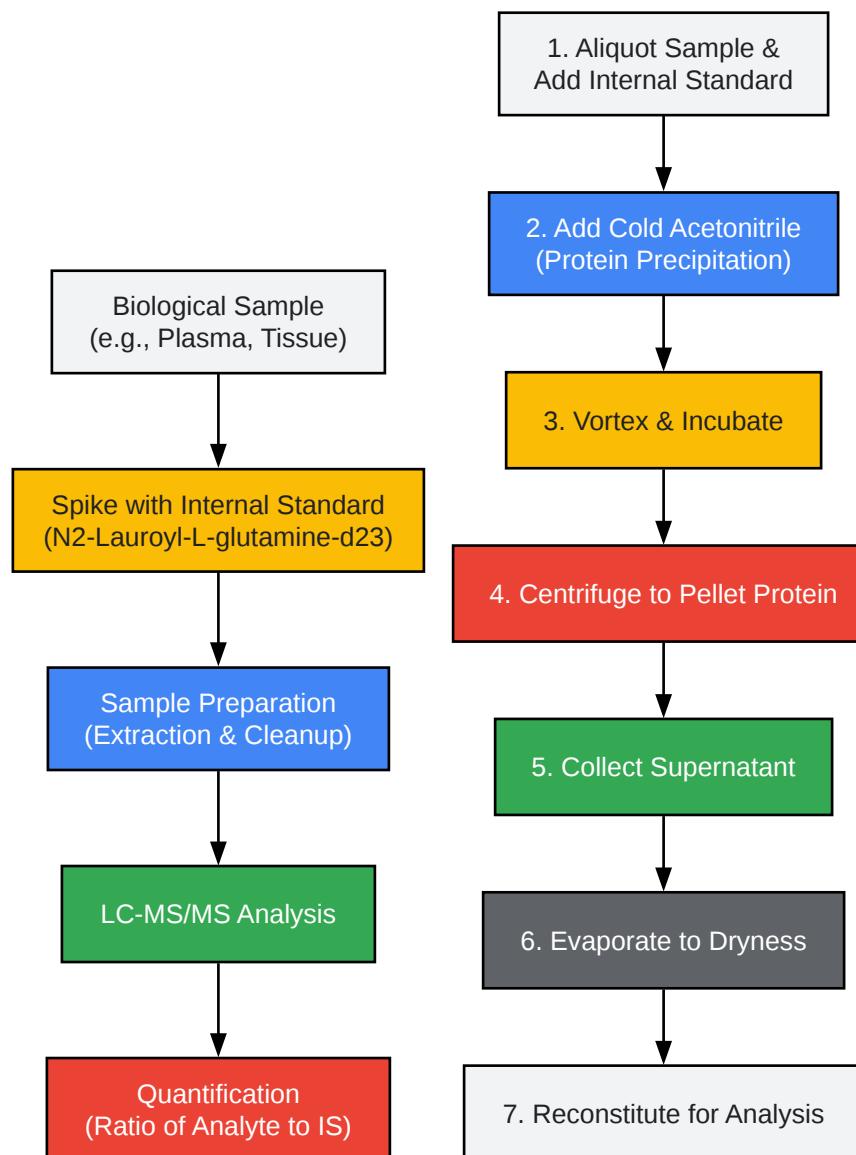
Introduction

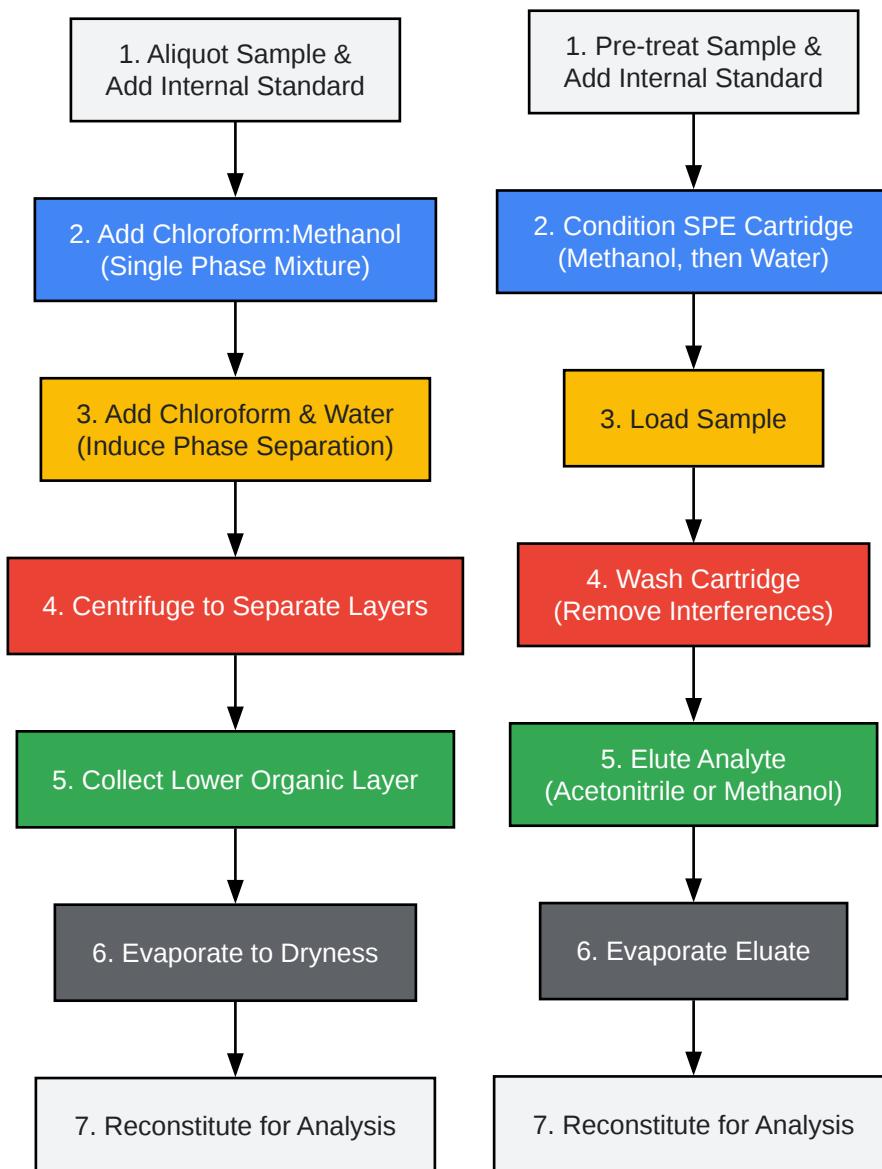
N2-Lauroyl-L-glutamine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Accurate quantification of these molecules in biological matrices is crucial for understanding their function in health and disease. The use of a stable isotope-labeled internal standard, such as **N2-Lauroyl-L-glutamine-d23**, is the gold standard for quantitative bioanalysis using mass spectrometry.^{[1][2]} This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for analyte loss, extraction inefficiencies, and matrix effects.^{[1][2]}

These application notes provide detailed sample preparation protocols for the extraction and analysis of N2-Lauroyl-L-glutamine from biological samples, utilizing **N2-Lauroyl-L-glutamine-d23** as an internal standard. The methods described are applicable to various biological matrices, such as plasma, serum, and tissue homogenates.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental technique underpinning this analysis is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (**N2-Lauroyl-L-glutamine-d23**) is added to the unknown sample at the earliest stage of preparation.^[1] Because the standard and the analyte co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer, the ratio of their signals allows for precise quantification of the endogenous analyte.^{[1][2]}



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References

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